molecular formula C24H27N3O6 B12868870 (S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate

(S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate

Cat. No.: B12868870
M. Wt: 453.5 g/mol
InChI Key: CHYJSQZTJQBUSI-FQEVSTJZSA-N
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Description

(S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of N-acyl-alpha amino acids and derivatives. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a benzyloxycarbonyl group, and multiple amide linkages. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common synthetic route involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by coupling with acyl chlorides and subsequent deprotection .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. Its unique structure allows it to act as a substrate or inhibitor in various biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug design and development, particularly in the creation of peptide-based drugs .

Industry

In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of (S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

benzyl (2S)-1-[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C24H27N3O6/c28-21(14-26-24(31)33-17-19-10-5-2-6-11-19)25-15-22(29)27-13-7-12-20(27)23(30)32-16-18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2,(H,25,28)(H,26,31)/t20-/m0/s1

InChI Key

CHYJSQZTJQBUSI-FQEVSTJZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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